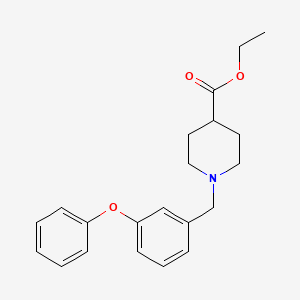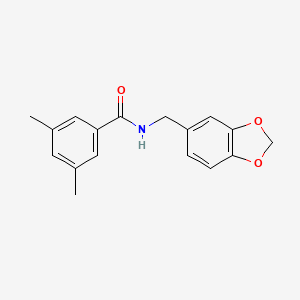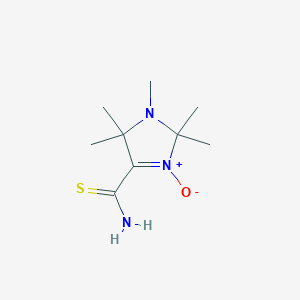
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that can be used to study the role of NO in various biological processes.
作用机制
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system, preventing it from interacting with other molecules and exerting its effects. The mechanism of action of this compound is well understood and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to scavenge NO. By inhibiting NO signaling pathways, this compound can have a wide range of effects on various physiological processes. For example, this compound has been shown to inhibit vasodilation, reduce inflammation, and decrease neurotransmitter release. The specific effects of this compound depend on the biological system being studied and the experimental conditions used.
实验室实验的优点和局限性
One of the main advantages of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is its ability to selectively scavenge NO. This allows researchers to study the specific role of NO in various biological processes without affecting other signaling pathways. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental systems.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may not be effective in all experimental systems, and its effects may be influenced by factors such as pH and temperature. Additionally, this compound can be toxic at high concentrations, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for the use of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide in scientific research. One possible direction is the development of new this compound derivatives with improved properties, such as increased selectivity or reduced toxicity. Another potential direction is the application of this compound in the study of specific biological systems, such as the role of NO in cancer or neurodegenerative diseases. Additionally, this compound could be used in combination with other compounds to study the interactions between different signaling pathways. Overall, the unique properties of this compound make it a valuable tool for studying the role of NO in various biological processes, and there is great potential for future research in this area.
合成方法
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide can be synthesized by the reaction of 1,2,2,5,5-pentamethylimidazolidine-4-carboxylic acid with thionyl chloride, followed by the addition of sodium hydroxide and hydrogen peroxide. The resulting product is then purified by recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide has been used in a wide range of scientific research studies. One of the most common applications of this compound is in the study of NO signaling pathways. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound can be used to scavenge NO and inhibit its effects, allowing researchers to study the specific role of NO in various biological processes.
属性
IUPAC Name |
1,2,2,5,5-pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-8(2)6(7(10)14)12(13)9(3,4)11(8)5/h1-5H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHMKNNXQSIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1C)(C)C)[O-])C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

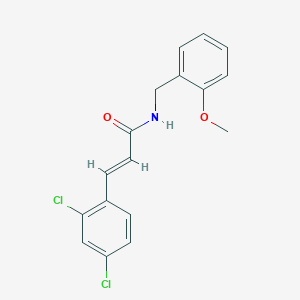

![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
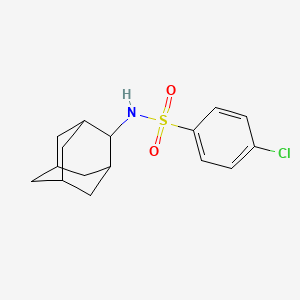
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
